Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine
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Overview
Description
Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine is an organic compound that belongs to the class of amines It features a butyl group attached to an amine functional group, which is further connected to a (2E)-3-(4-methoxyphenyl)prop-2-en-1-yl moiety
Mechanism of Action
Target of Action
The primary target of Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine, also known as MFCD16810397, is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis.
Mode of Action
MFCD16810397 acts as a selective STAT3 inhibitor . It interacts with STAT3, inhibiting its activation and subsequent transcriptional activity. This results in the downregulation of various genes that are under the control of STAT3.
Biochemical Pathways
The inhibition of STAT3 by MFCD16810397 affects several biochemical pathways. Primarily, it impacts the JAK-STAT signaling pathway , which is involved in processes like cell proliferation, differentiation, and apoptosis . By inhibiting STAT3, MFCD16810397 can disrupt these processes, leading to potential therapeutic effects.
Result of Action
The inhibition of STAT3 by MFCD16810397 leads to a reduction in the expression of inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . Additionally, it reduces the generation of amyloid-beta (Aβ) , a protein involved in Alzheimer’s disease . These molecular and cellular effects could potentially be harnessed for therapeutic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine typically involves the reaction of butylamine with (2E)-3-(4-methoxyphenyl)prop-2-en-1-aldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound shares a similar structural framework but features dichlorophenyl and methoxyphenyl groups.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Another structurally related compound with a methoxyphenyl group.
Uniqueness
Butyl[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry and neuroprotection.
Properties
IUPAC Name |
N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-4-11-15-12-5-6-13-7-9-14(16-2)10-8-13/h5-10,15H,3-4,11-12H2,1-2H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRDYILQCFQSKQ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC=CC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC/C=C/C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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